1,1-Cyclopentanediacetic acid
Overview
Description
1,1-Cyclopentanediacetic acid (1,1-CPD) is a cyclic dicarboxylic acid that is widely used in scientific research due to its unique properties. 1,1-CPD is a versatile molecule that can be used in a variety of applications, including synthesis, biochemistry, and physiology.
Scientific Research Applications
Antitumor Properties
1,1-Cyclopentanediacetic acid and its derivatives have shown promise in antitumor research. Studies indicate that certain derivatives, like 1-amino-cyclopentane carboxylic acid (ACPC), inhibit the growth of various cancer cells, such as Novikoff rat hepatoma and Walker rat carcinoma. This suggests potential applications in cancer therapy (Berlinguet, Bégin, & Sarkar, 1962).
Biochemical Impact and Metabolism
Research has delved into the biochemical effects and metabolism of this compound derivatives. For example, studies on the metabolism of 1-amino cyclopentane-1-carboxylic acid in normal and tumor-bearing mice have provided insights into the drug's distribution, excretion, and metabolic changes in tissues (Sterling, Henderson, Mandel, & Smith, 1962).
Immunopharmacologic Effects
Cycloleucine, another derivative, has demonstrated significant activity in preventing clinical and histologic signs of certain diseases like experimental allergic encephalomyelitis and adjuvant arthritis. This suggests its potential in immunopharmacology (Rosenthale, Datko, Kassarich, & Rosanoff, 1972).
Neuropharmacological Applications
Certain cyclopentanediacetic acid derivatives have shown effects on neuropharmacology. For instance, studies on trans-1-amino-1,3-cyclopentanedicarboxylic acid (ACPD) indicate its role in enhancing long-term potentiation in the hippocampus, which is crucial for learning and memory (McGuinness, Anwyl, & Rowan, 1991).
Effects on Central Nervous System
1-Amino-cyclopentane carboxylic acid (cycloleucine) administration in developing rats resulted in notable changes in brain and spinal cord phospholipid content and fatty acid composition, highlighting its impact on the central nervous system (Ramsey & Fischer, 1978).
Synthesis and Pharmacological Characterization
Research on the synthesis and pharmacological characterization of aminocyclopentanetricarboxylic acids has provided new tools to discriminate between metabotropic glutamate receptor subtypes. These findings have implications for the development of targeted neurological therapies (Acher et al., 1997).
Safety and Hazards
1,1-Cyclopentanediacetic acid can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .
Mechanism of Action
Target of Action
1,1-Cyclopentanediacetic acid, also known as 3,3-Tetramethyleneglutaric Acid , is a chemical compound that has been studied for its potential biological activity.
Mode of Action
It’s worth noting that cyclopentane derivatives have been studied for their antioxidant action . They have been found to possess active centers responsible for the elementary act of chain termination in oxidizing organic compounds .
Result of Action
Given the antioxidant action of similar cyclopentane derivatives , it’s possible that this compound could have a protective effect against oxidative stress.
Properties
IUPAC Name |
2-[1-(carboxymethyl)cyclopentyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-7(11)5-9(6-8(12)13)3-1-2-4-9/h1-6H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPVKDFOUXHOKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168231 | |
Record name | Tetramethylene glutaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16713-66-9 | |
Record name | 1,1-Cyclopentanediacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16713-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetramethylene glutaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016713669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Cyclopentanediacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39838 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetramethylene glutaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentane-1,1-diacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.041 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetramethylene glutaric acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8CKY37JH9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the crystal structure of 1,1-Cyclopentanediacetic acid?
A1: The research primarily focuses on the conformation and packing of this compound within its crystal structure. The study determined that the molecule adopts a conformation where the two carboxylic acid groups are oriented in a synclinal arrangement within the crystal lattice []. This information helps understand the spatial arrangement of the molecule and can be valuable for predicting its physical and chemical properties.
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